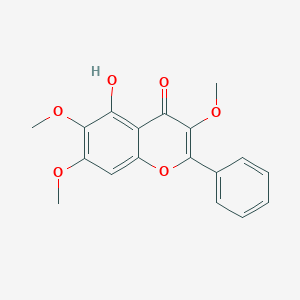
Capensin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capensin is a natural product found in Haplophyllum obtusifolium, Gochnatia argentina, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Network Optimization in Scientific Research
Capensin's applications in scientific research are diverse, with one notable example being its potential use in optimizing network infrastructure for scientific research traffic. Lee et al. (2020) discuss a scalable design for a Science Demilitarization Zone (DMZ), considering the nature of scientific research traffic. This design can significantly reduce capital expenditure and computation time, providing a cost-effective and efficient network solution for handling scientific data transfer needs (Lee, Jang, Noh, & Seok, 2020).
2. Pharmacological and Nutritional Research
In the field of pharmacology and nutrition, this compound (derived from caper fruits) has been identified to contain biflavonoids like isoginkgetin and ginkgetin, which show promising anti-inflammatory effects. Zhou et al. (2011) found that these compounds inhibit nuclear factor-kappa B (NF-κB) activation, suggesting their potential for treating inflammatory conditions (Zhou et al., 2011).
3. Educational Research and Information Systems
This compound also finds application in the educational sector, particularly in assessing the usability of scientific information systems. Ferreira et al. (2011) conducted a study to evaluate the use of the CAPES Portal by graduate students, highlighting the need for improved accessibility and understanding of scientific communication processes (Ferreira, Martinez, & Galindo, 2011).
4. Targeted Drug Delivery Systems
In the realm of nanotechnology and drug delivery, this compound demonstrates potential in creating targeted systems for colorectal cancer therapy. Narayan et al. (2021) developed glycosylated pH-sensitive mesoporous silica nanoparticles (MSNs) of capecitabine for colorectal cancer targeting, showing promising antitumor efficacy with reduced toxicity (Narayan et al., 2021).
5. Agricultural and Botanical Studies
Chedraoui et al. (2017) focused on Capparis spinosa L. (from which this compound is derived), exploring its agronomic performance, traditional pharmacological uses, and phytochemical evaluations. This research underscores the economic and medicinal value of the plant, especially in adapting agricultural systems to climate change (Chedraoui, Abi-Rizk, El-Beyrouthy, Chalak, Ouaini, & Rajjou, 2017).
6. Nanoparticle Synthesis Using Natural Components
Krpetić et al. (2009) utilized components of Cape aloe, a source of this compound, to prepare gold and silver nanoparticles, demonstrating their potential as nanovehicles for cellular uptake in medical applications (Krpetić, Scarì, Caneva, Speranza, & Porta, 2009).
7. Anticancer Nanomedicine Development
Wang et al. (2020) studied the anticancer activity of caffeic acid phenethyl ester (CAPE), a component of this compound, in the form of nanoparticles targeting mortalin. These CAPE nanoparticles demonstrated enhanced anticancer activity and could be a potent nanomedicine for cancer treatment (Wang et al., 2020).
Eigenschaften
CAS-Nummer |
71765-80-5 |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 |
IUPAC-Name |
8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-9(2)6-7-19-15-11(18-3)8-10-4-5-12(16)20-14(10)13(15)17/h4-6,8,17H,7H2,1-3H3 |
SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



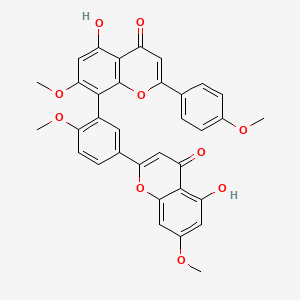
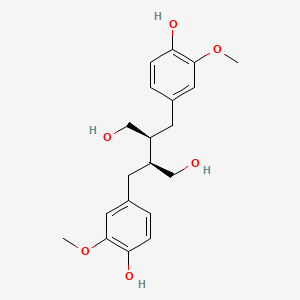
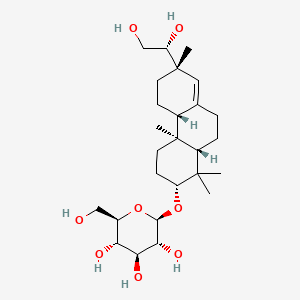
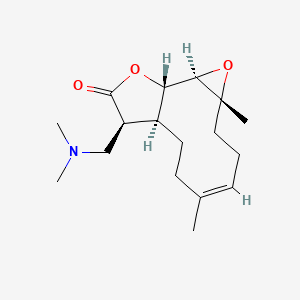
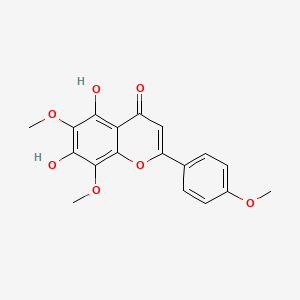
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)



![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)

